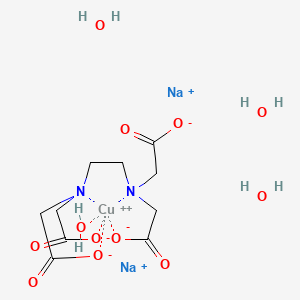
Cu(cento)-EDTA (disodium tetrahydrate)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cu(cento)-EDTA (disodium tetrahydrate) is a coordination compound where copper is complexed with ethylenediaminetetraacetic acid (EDTA) and disodium tetrahydrate. This compound is known for its chelating properties, which makes it useful in various chemical and industrial applications. The presence of copper in the complex enhances its reactivity and utility in different fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Cu(cento)-EDTA (disodium tetrahydrate) typically involves the reaction of copper(II) salts with EDTA in the presence of disodium salts. The reaction is usually carried out in an aqueous medium under controlled pH conditions to ensure the complete formation of the complex. The general reaction can be represented as:
[ \text{Cu}^{2+} + \text{EDTA}^{4-} + 2\text{Na}^+ + 4\text{H}_2\text{O} \rightarrow \text{Cu(cento)-EDTA (disodium tetrahydrate)} ]
Industrial Production Methods
In industrial settings, the production of Cu(cento)-EDTA (disodium tetrahydrate) involves large-scale batch reactors where the reactants are mixed in precise stoichiometric ratios. The reaction mixture is maintained at an optimal temperature and pH to maximize yield. After the reaction is complete, the product is purified through crystallization and filtration processes.
Analyse Chemischer Reaktionen
Types of Reactions
Cu(cento)-EDTA (disodium tetrahydrate) undergoes various chemical reactions, including:
Oxidation-Reduction Reactions: The copper center can participate in redox reactions, where it alternates between different oxidation states.
Substitution Reactions: Ligands in the coordination sphere of copper can be substituted by other ligands under specific conditions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, hydrazine.
Substituting Agents: Ammonia, various amines.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield copper(III) complexes, while substitution reactions can result in the formation of new coordination compounds with different ligands.
Wissenschaftliche Forschungsanwendungen
Cu(cento)-EDTA (disodium tetrahydrate) has a wide range of applications in scientific research:
Chemistry: Used as a catalyst in various organic reactions, including oxidation and polymerization processes.
Biology: Employed in biochemical assays to study enzyme activities and metal ion interactions.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of metal ion imbalances.
Industry: Utilized in water treatment processes to remove heavy metals and in the formulation of agricultural products.
Wirkmechanismus
The mechanism of action of Cu(cento)-EDTA (disodium tetrahydrate) involves the chelation of metal ions, which stabilizes them and prevents unwanted reactions. The copper center can interact with various molecular targets, including enzymes and proteins, altering their activity and function. The pathways involved in these interactions are complex and depend on the specific biological or chemical context.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cu(II)-EDTA: A similar copper-EDTA complex without the disodium tetrahydrate component.
Fe(III)-EDTA: An iron-EDTA complex with similar chelating properties.
Zn(II)-EDTA: A zinc-EDTA complex used in similar applications.
Uniqueness
Cu(cento)-EDTA (disodium tetrahydrate) is unique due to the presence of the disodium tetrahydrate component, which enhances its solubility and stability in aqueous solutions. This makes it particularly useful in applications where high solubility and stability are required.
Eigenschaften
Molekularformel |
C10H20CuN2Na2O12 |
|---|---|
Molekulargewicht |
469.80 g/mol |
IUPAC-Name |
copper;disodium;2-[2-[bis(carboxylatomethyl)amino]ethyl-(carboxylatomethyl)amino]acetate;tetrahydrate |
InChI |
InChI=1S/C10H16N2O8.Cu.2Na.4H2O/c13-7(14)3-11(4-8(15)16)1-2-12(5-9(17)18)6-10(19)20;;;;;;;/h1-6H2,(H,13,14)(H,15,16)(H,17,18)(H,19,20);;;;4*1H2/q;+2;2*+1;;;;/p-4 |
InChI-Schlüssel |
CHPMNDHAIUIBSK-UHFFFAOYSA-J |
Kanonische SMILES |
C(CN(CC(=O)[O-])CC(=O)[O-])N(CC(=O)[O-])CC(=O)[O-].O.O.O.O.[Na+].[Na+].[Cu+2] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


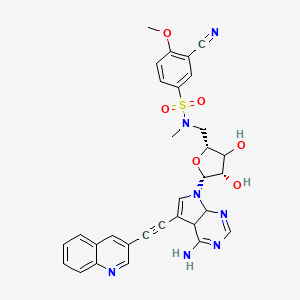
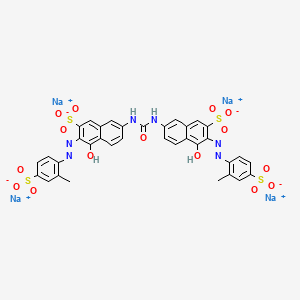
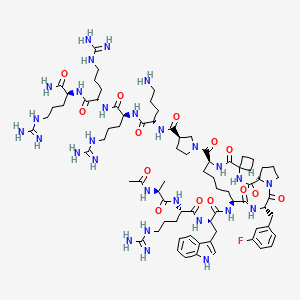
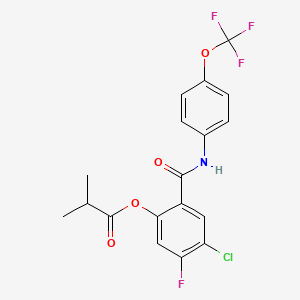
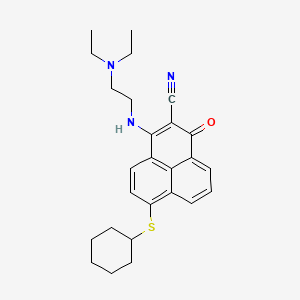
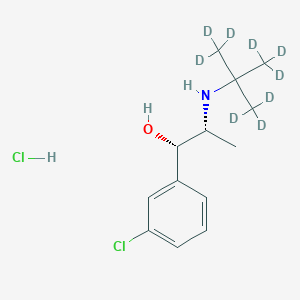

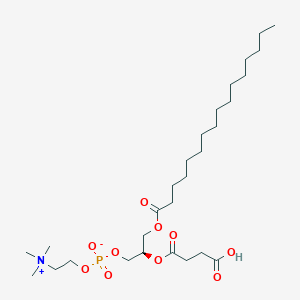
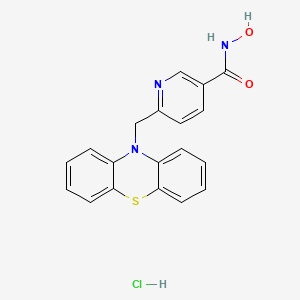
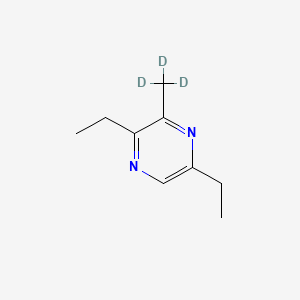
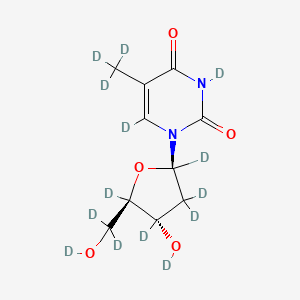
![(2S,4R)-1-[(2S)-2-[[4-[[7-[4-[3-amino-6-(2-hydroxyphenyl)pyridazin-4-yl]pyrazol-1-yl]-2-azaspiro[3.5]nonan-2-yl]methyl]cyclohexanecarbonyl]amino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[(1S)-1-[4-(4-methyl-1,3-thiazol-5-yl)phenyl]ethyl]pyrrolidine-2-carboxamide;2,2,2-trifluoroacetic acid](/img/structure/B12380325.png)
![(5R,8'R)-8'-hydroxy-6-methylspiro[7,8-dihydro-[1,3]dioxolo[4,5-g]isoquinoline-5,7'-8H-cyclopenta[g][1,3]benzodioxole]-6'-one](/img/structure/B12380332.png)
![5-[[(2R,3R,5R,10S,12S,13R,14S,17R)-17-[(2R,5R)-5,6-dihydroxy-6-methylheptan-2-yl]-3,12-dihydroxy-4,4,10,13,14-pentamethyl-2,3,5,6,7,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-2-yl]oxy]-3-hydroxy-3-methyl-5-oxopentanoic acid](/img/structure/B12380338.png)
